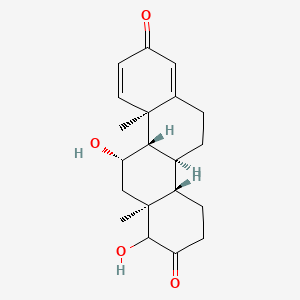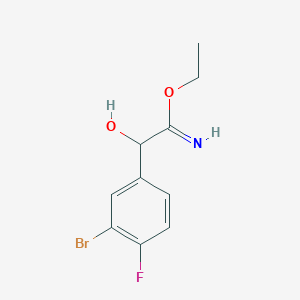
8-(Trifluoromethyl)-3,7-dihydropurine-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)-3,7-dihydropurine-6-thione is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to a purine ring, which is known for its stability and reactivity. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-3,7-dihydropurine-6-thione typically involves the introduction of a trifluoromethyl group into the purine ring. One common method is the nucleophilic substitution reaction, where a suitable trifluoromethylating agent, such as trifluoromethyl iodide, is used. The reaction is often carried out under mild conditions with a base, such as potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Trifluoromethyl)-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a dihydropurine derivative.
Applications De Recherche Scientifique
8-(Trifluoromethyl)-3,7-dihydropurine-6-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a probe in biological systems due to its stability and reactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: The compound’s unique properties make it useful in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-(Trifluoromethyl)-3,7-dihydropurine-6-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, making the compound a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
8-(Trifluoromethyl)-2’-deoxyguanosine: Known for its role in stabilizing Z-DNA structures.
Trifluoromethyl ethers: Widely used in pharmaceuticals and agrochemicals.
Uniqueness: 8-(Trifluoromethyl)-3,7-dihydropurine-6-thione stands out due to its unique combination of a purine ring and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds.
Propriétés
Formule moléculaire |
C6H3F3N4S |
|---|---|
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
8-(trifluoromethyl)-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C6H3F3N4S/c7-6(8,9)5-12-2-3(13-5)10-1-11-4(2)14/h1H,(H2,10,11,12,13,14) |
Clé InChI |
NANLNJJKSCDHSF-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=S)C2=C(N1)N=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)




![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)





